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molecular formula C8H9BrO2 B1278966 2-(2-Bromophenoxy)ethanol CAS No. 34743-89-0

2-(2-Bromophenoxy)ethanol

Cat. No. B1278966
M. Wt: 217.06 g/mol
InChI Key: KKLBXMUYKQBAAB-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

Potassium carbonate (23.8 g) and 2-bromophenol (14.9 g) were mixed with dimethylformamide (150 ml). 2-Bromoethanol (12.9 g) was added and the mixture heated to 50° C. for 18 h. The mixture was cooled and added to water (1500 ml). The product was extracted into diethyl ether (×3) and washed twice with dilute sodium hydroxide solution. Evaporation gave 2-(2-bromophenoxy)ethanol (17.4 g).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].CN(C)C=O.Br[CH2:21][CH2:22][OH:23]>O>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH2:21][CH2:22][OH:23] |f:0.1.2|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.9 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into diethyl ether (×3)
WASH
Type
WASH
Details
washed twice with dilute sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OCCO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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